molecular formula C24H29NO5S B12756397 Thiomorpholine, 4-(5-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-5-phenylpentyl)- CAS No. 111885-18-8

Thiomorpholine, 4-(5-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-5-phenylpentyl)-

Cat. No.: B12756397
CAS No.: 111885-18-8
M. Wt: 443.6 g/mol
InChI Key: QBQJHNPSUJQGST-UHFFFAOYSA-N
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Description

Thiomorpholine, 4-(5-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-5-phenylpentyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiomorpholine ring, a dimethoxy-substituted cyclohexadienone moiety, and a phenylpentyl side chain, making it a unique structure for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include thiomorpholine, dimethoxy-substituted cyclohexadienone, and phenylpentyl derivatives. Common synthetic routes could involve:

    Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with sulfur-containing reagents.

    Attachment of the dimethoxy-substituted cyclohexadienone: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the phenylpentyl side chain: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring or the dimethoxy-substituted cyclohexadienone moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Cyclohexadienone derivatives: Compounds with similar cyclohexadienone moieties.

    Phenylpentyl derivatives: Compounds with similar phenylpentyl side chains.

Uniqueness

This compound’s uniqueness lies in its combination of the thiomorpholine ring, dimethoxy-substituted cyclohexadienone moiety, and phenylpentyl side chain

Properties

CAS No.

111885-18-8

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-(5-oxo-1-phenyl-5-thiomorpholin-4-ylpentyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H29NO5S/c1-16-20(22(28)24(30-3)23(29-2)21(16)27)18(17-8-5-4-6-9-17)10-7-11-19(26)25-12-14-31-15-13-25/h4-6,8-9,18H,7,10-15H2,1-3H3

InChI Key

QBQJHNPSUJQGST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C(CCCC(=O)N2CCSCC2)C3=CC=CC=C3

Origin of Product

United States

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